4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is an organoboron compound that features a benzothiophene moiety. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a benzothiophene derivative with a boronic ester. A common method includes:
Reactants: 3-methyl-1-benzothiophene and bis(pinacolato)diboron.
Catalysts: Palladium catalysts such as Pd(PPh3)4.
Solvents: Tetrahydrofuran (THF) or toluene.
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boronic ester to a borane or other reduced forms.
Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Chemistry
Suzuki-Miyaura Coupling: Used as a boronic ester in cross-coupling reactions to form biaryl compounds.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzothiophene.
Uniqueness
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is unique due to the presence of the benzothiophene moiety, which can impart different electronic and steric properties compared to simpler boronic esters. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C15H19BO2S |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2S/c1-10-9-19-13-11(10)7-6-8-12(13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
InChI Key |
IZNWVNMPKNMANX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CS3)C |
Origin of Product |
United States |
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